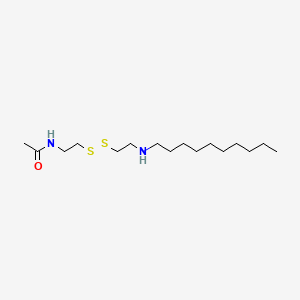
N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide is an organic compound with the molecular formula C₁₆H₃₄N₂OS₂ This compound features a decylamino group, a dithioether linkage, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide typically involves the following steps:
Formation of the Decylamino Intermediate: The initial step involves the reaction of decylamine with an appropriate alkylating agent to form the decylamino intermediate.
Dithioether Linkage Formation: The decylamino intermediate is then reacted with a disulfide compound to introduce the dithioether linkage.
Acetamide Formation: Finally, the compound is treated with acetic anhydride or acetyl chloride to form the acetamide group.
The reaction conditions generally involve moderate temperatures (50-80°C) and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The dithioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide involves its interaction with molecular targets such as proteins and enzymes. The dithioether linkage can form reversible disulfide bonds with thiol groups in proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-((2-(Octylamino)ethyl)dithio)ethyl)acetamide
- N-(2-((2-(Hexylamino)ethyl)dithio)ethyl)acetamide
- N-(2-((2-(Dodecylamino)ethyl)dithio)ethyl)acetamide
Uniqueness
N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide is unique due to its specific chain length (decyl group) and the presence of both dithioether and acetamide functionalities. This combination provides distinct chemical reactivity and biological activity compared to its analogs with shorter or longer alkyl chains.
Propriétés
Numéro CAS |
15386-61-5 |
|---|---|
Formule moléculaire |
C16H34N2OS2 |
Poids moléculaire |
334.6 g/mol |
Nom IUPAC |
N-[2-[2-(decylamino)ethyldisulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C16H34N2OS2/c1-3-4-5-6-7-8-9-10-11-17-12-14-20-21-15-13-18-16(2)19/h17H,3-15H2,1-2H3,(H,18,19) |
Clé InChI |
OTHPRRZDNZEAPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNCCSSCCNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


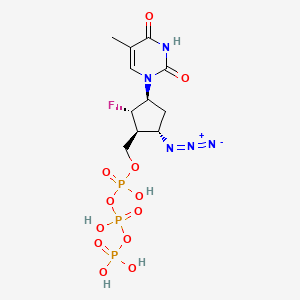

![2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide](/img/structure/B12809979.png)

![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)

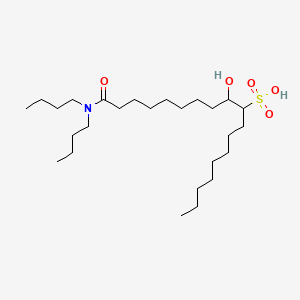

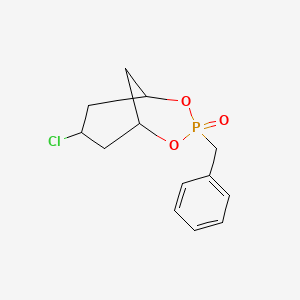


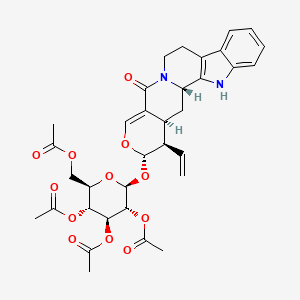
![2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B12810034.png)
![calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B12810039.png)
